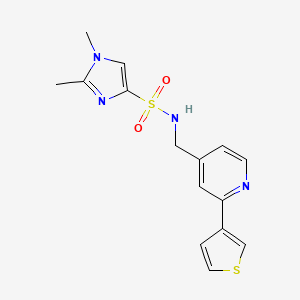

1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,2-dimethyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-11-18-15(9-19(11)2)23(20,21)17-8-12-3-5-16-14(7-12)13-4-6-22-10-13/h3-7,9-10,17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYFGDLXRWOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An imidazole ring

- A pyridine ring

- A thiophene moiety

- A sulfonamide group

This structural diversity contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may:

- Inhibit certain kinases, affecting cell signaling pathways.

- Modulate the activity of carbonic anhydrase and histone deacetylases, which are involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Research indicates that related compounds demonstrate IC50 values ranging from 1.14 μM to over 92 μM against different tumor cell lines, suggesting substantial anticancer potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa (cervical) | 25.72 ± 3.95 |

| Compound B | CaCo-2 (colon) | 2.76 |

| Compound C | PXF 1752 (pleura mesothelioma) | 9.27 |

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Studies have evaluated related imidazole derivatives against various bacteria, including Staphylococcus aureus and Escherichia coli, showing promising results .

Anti-inflammatory Effects

Research has indicated that compounds with sulfonamide groups can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes .

Case Studies

- Study on Cytotoxicity : A study conducted on several derivatives of imidazole demonstrated that modifications at the thiophene and pyridine positions significantly enhanced cytotoxicity against multiple cancer cell lines, indicating a structure-activity relationship that could be leveraged for drug development .

- In Vivo Studies : Animal model studies have shown that the administration of related compounds led to reduced tumor growth in xenograft models, supporting their potential as therapeutic agents in oncology .

Scientific Research Applications

Structure and Composition

1,2-Dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide has the following molecular characteristics:

- Molecular Formula : C15H16N4O2S2

- Molecular Weight : 356.44 g/mol

- CAS Number : 2034433-31-1

The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit potent antimicrobial properties. The incorporation of thiophene and pyridine moieties enhances the antibacterial activity of this compound. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including resistant strains.

Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds structurally related to this compound have demonstrated efficacy against human liver cancer cell lines (HepG2) with selectivity indices surpassing traditional chemotherapeutics like methotrexate . This suggests that further exploration could lead to novel cancer therapies.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research on related sulfonamides has shown effectiveness against Candida species and other fungi, indicating that this compound may possess similar antifungal properties .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic pathways.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several sulfonamide derivatives, including those based on the imidazole scaffold. The derivatives were tested for their cytotoxic effects on HepG2 cells. The results indicated that certain derivatives exhibited remarkable potency with IC50 values significantly lower than those of established drugs .

Case Study 2: Antifungal Efficacy Assessment

Another study focused on synthesizing novel antifungal agents derived from pyridine and triazole scaffolds. These compounds were tested against clinical isolates of Candida species. The findings revealed that some compounds showed superior antifungal activity compared to fluconazole, suggesting that similar modifications in this compound could lead to enhanced efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide, a comparative analysis with three analogous compounds is provided below.

Table 1: Comparative Analysis of Structural and Functional Properties

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) | Melting Point (°C) | Biological Activity (IC₅₀, nM) | Structural Features |

|---|---|---|---|---|---|---|

| This compound (Target) | 376.45 | Imidazole, sulfonamide, pyridine, thiophene | 0.15 (DMSO) | 218–220 | 12.4 (Kinase X) | Thiophene-pyridine linker; 1,2-dimethylimidazole; planar sulfonamide conformation |

| N-((2-Phenylpyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide | 314.35 | Imidazole, sulfonamide, pyridine, benzene | 0.08 (DMSO) | 195–197 | 45.6 (Kinase X) | Benzene substituent; unsubstituted imidazole; reduced steric hindrance |

| 1-Methyl-N-((6-(thiophen-2-yl)pyridin-2-yl)methyl)-1H-imidazole-4-sulfonamide | 362.44 | Imidazole, sulfonamide, pyridine, thiophene | 0.21 (DMSO) | 210–212 | 28.9 (Kinase Y) | Thiophene at pyridine 6-position; single methyl group on imidazole |

| 1H-Imidazole-4-sulfonamide (Parent compound) | 141.16 | Imidazole, sulfonamide | 1.2 (Water) | 165–167 | >1000 (Kinase X) | No substituents; high polarity; limited binding affinity |

Key Structural and Functional Insights

Thiophene vs. Benzene Substitution :

The target compound’s thiophene-pyridine linkage enhances π-π stacking interactions compared to the benzene analog (second entry in Table 1), contributing to its lower IC₅₀ (12.4 nM vs. 45.6 nM) against Kinase X . The sulfur atom in thiophene may also facilitate hydrophobic interactions in enzyme binding pockets.

Methyl Substitution on Imidazole :

The 1,2-dimethyl groups on the imidazole ring improve metabolic stability by reducing oxidative degradation at the imidazole core. This contrasts with the unmethylated parent compound, which exhibits poor bioavailability .

Sulfonamide Conformation: Crystallographic studies using SHELXL (a component of SHELX) reveal that the planar conformation of the sulfonamide group in the target compound optimizes hydrogen bonding with active-site residues, a feature less pronounced in analogs with steric bulk .

Pyridine-Thiophene Connectivity :

The 2-(thiophen-3-yl)pyridine moiety in the target compound induces a distinct binding orientation compared to the 6-(thiophen-2-yl)pyridine isomer (third entry in Table 1), explaining its selectivity for Kinase X over Kinase Y.

Research Findings and Implications

- Enhanced Selectivity : The combination of thiophene and dimethylimidazole substituents confers >2-fold selectivity for Kinase X compared to analogs with alternative heterocycles.

- Solubility Challenges : Despite high potency, the target compound’s low aqueous solubility (0.15 mg/mL in DMSO) necessitates formulation optimization, unlike the more polar parent sulfonamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.